molecular formula C18H15N3O4 B11704191 (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide

(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide

Cat. No.: B11704191
M. Wt: 337.3 g/mol
InChI Key: SUYZCPJCIOTLHK-DYTRJAOYSA-N
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Description

(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the formamido and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide

InChI

InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(23)20-21-18-14(16(19)22)10-12-4-2-3-5-15(12)25-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18+

InChI Key

SUYZCPJCIOTLHK-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N

Origin of Product

United States

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